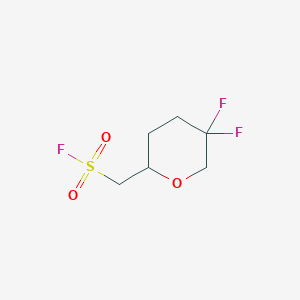
(5,5-Difluorooxan-2-yl)methanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,5-Difluorooxan-2-yl)methanesulfonyl fluoride, also known as DFOMS, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of serine proteases, which are enzymes that play important roles in various physiological processes.
Mecanismo De Acción
(5,5-Difluorooxan-2-yl)methanesulfonyl fluoride acts as a covalent inhibitor of serine proteases by reacting with the active site serine residue of the enzyme. The sulfonyl fluoride group of this compound undergoes a nucleophilic attack by the serine hydroxyl group, resulting in the formation of a stable covalent bond between this compound and the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to inhibition of its activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit blood coagulation by inhibiting thrombin and other clotting factors. This compound has also been shown to inhibit inflammation by inhibiting the activity of various inflammatory enzymes, such as elastase and cathepsin G. In addition, this compound has been shown to have anti-tumor activity by inhibiting the activity of proteases involved in tumor invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (5,5-Difluorooxan-2-yl)methanesulfonyl fluoride is its high potency and selectivity towards serine proteases. This makes it a valuable tool for studying the function and regulation of these enzymes. However, this compound also has some limitations. It is a reactive compound that can bind to other proteins and molecules in addition to serine proteases, which can lead to off-target effects. In addition, this compound is a toxic compound that requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of (5,5-Difluorooxan-2-yl)methanesulfonyl fluoride in scientific research. One area of interest is the development of this compound-based inhibitors with improved selectivity and potency towards specific serine proteases. Another area of interest is the application of this compound in the study of the role of serine proteases in various diseases, such as cancer and inflammatory disorders. Finally, this compound can be used as a tool to study the regulation of serine proteases by other proteins and molecules in complex biological systems.
Métodos De Síntesis
(5,5-Difluorooxan-2-yl)methanesulfonyl fluoride can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 5,5-difluoro-2,2-dimethyloxan-3-ol with a trimethylsilyl group. The resulting compound is then treated with methanesulfonyl chloride and triethylamine to give the corresponding mesylate. Finally, the mesylate is treated with sodium fluoride to yield this compound.
Aplicaciones Científicas De Investigación
(5,5-Difluorooxan-2-yl)methanesulfonyl fluoride has been used extensively in scientific research as a tool to study the function and regulation of serine proteases. It has been shown to inhibit a wide range of serine proteases, including trypsin, chymotrypsin, thrombin, and plasmin. This compound has also been used to study the role of serine proteases in various physiological processes, such as blood coagulation, inflammation, and cancer.
Propiedades
IUPAC Name |
(5,5-difluorooxan-2-yl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O3S/c7-6(8)2-1-5(12-4-6)3-13(9,10)11/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVKPODNYOVXKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1CS(=O)(=O)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

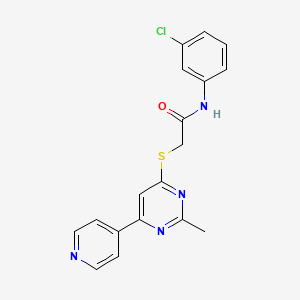
![3-[(2-hydroxy-3,4-dimethylphenyl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B2403679.png)
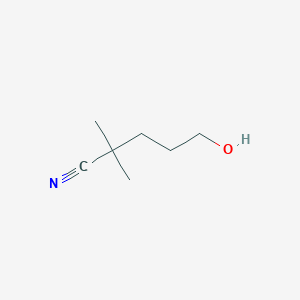
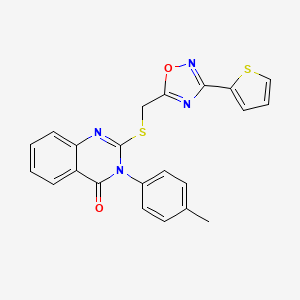
![N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2403683.png)
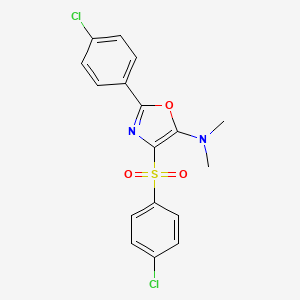
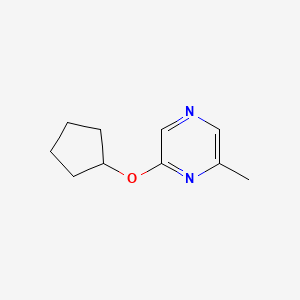
![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2403688.png)

![N-(furan-2-ylmethyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2403690.png)
![N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2403691.png)

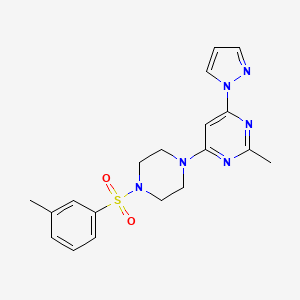
![Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2403696.png)